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molecular formula C13H11NO3 B055462 2-Methyl-1-nitro-4-phenoxybenzene CAS No. 112880-83-8

2-Methyl-1-nitro-4-phenoxybenzene

Cat. No. B055462
M. Wt: 229.23 g/mol
InChI Key: COHVZTXZLIRSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426429B2

Procedure details

A mixture of 2-nitro-5-phenoxytoluene (57.3 g, 0.25 mol) prepared in Step A above and dimethylformamide dimethyl acetal (43.1 mL, 0.324 mol) in DMF (259 mL) was heated overnight at 140° C. The mixture was cooled to room temperature, and the solvent was evaporated in vacuo. The residue was dissolved in THF (500 mL) and transferred to a 3L 3-neck flask equipped with an overhead stirrer. The mixture was diluted with 500 mL of water, and NaIO4 (160 g, 0.75 mol) was added in portions (slight exotherm). The mixture was stirred overnight at room temperature. The solids were-filtered and washed well with EtOAc. The filtrate was washed 3× with saturated aqueous NaHCO3 solution, and then dried (MgSO4). The solution was filtered and the solvent was evaporated in vacuo. The crude product was chromatographed (10-40% CH2Cl2:hexane) to yield 2-nitro-5-phenoxy-benzaldehyde as a yellow crystalline solid.
Quantity
57.3 g
Type
reactant
Reaction Step One
Quantity
43.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
259 mL
Type
solvent
Reaction Step Two
[Compound]
Name
NaIO4
Quantity
160 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:6][C:5]=1[CH3:17])([O-:3])=[O:2].C[O:19]C(OC)N(C)C>CN(C=O)C.O>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:6][C:5]=1[CH:17]=[O:19])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
57.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)OC1=CC=CC=C1)C
Step Two
Name
Quantity
43.1 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
259 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
NaIO4
Quantity
160 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF (500 mL)
CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer
ADDITION
Type
ADDITION
Details
was added in portions (slight exotherm)
FILTRATION
Type
FILTRATION
Details
The solids were-filtered
WASH
Type
WASH
Details
washed well with EtOAc
WASH
Type
WASH
Details
The filtrate was washed 3× with saturated aqueous NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed (10-40% CH2Cl2:hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=O)C=C(C=C1)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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